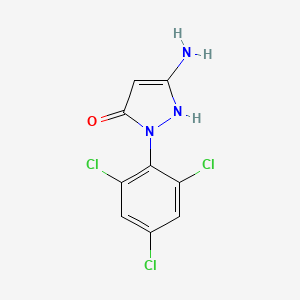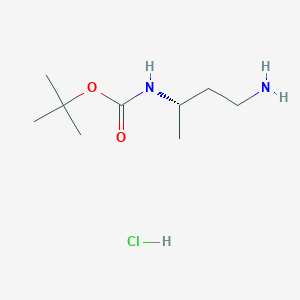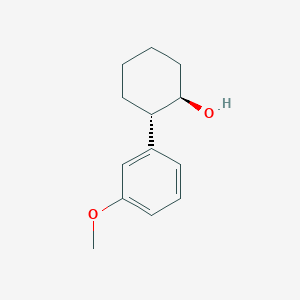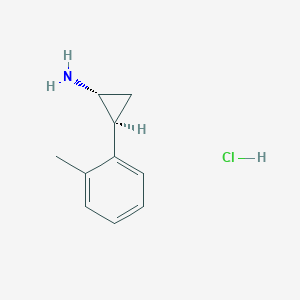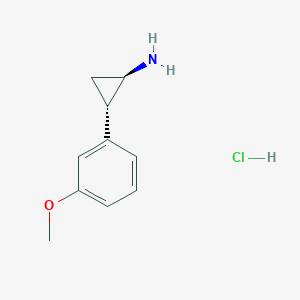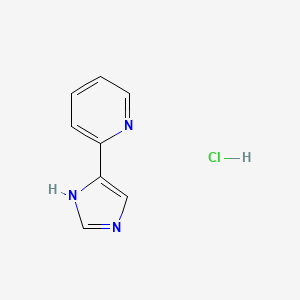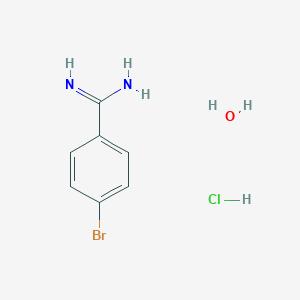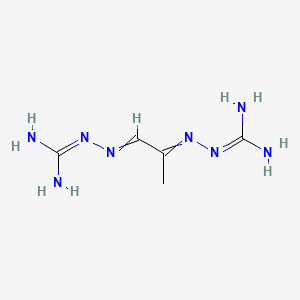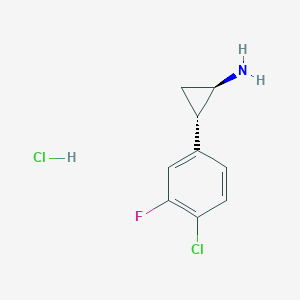
rac-(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine hydrochloride is a synthetic chemical compound notable for its stereochemistry and the presence of multiple functional groups. The compound's unique structure features a cyclopropane ring substituted with a chlorofluorophenyl group and an amine hydrochloride moiety, rendering it a point of interest in both organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis generally begins with commercially available precursors such as 4-chloro-3-fluorobenzaldehyde and ethyl diazoacetate.
Cyclopropanation: : Formation of the cyclopropane ring is typically achieved through cyclopropanation reactions using diazo compounds and transition metal catalysts like rhodium(II) acetate.
Amine Introduction: : Introduction of the amine group often involves the reduction of a nitro precursor or the use of amination reactions.
Hydrochloride Formation: : The final step involves the conversion to the hydrochloride salt, typically through the addition of hydrochloric acid.
Industrial Production Methods
Industrial-scale production might incorporate continuous flow reactors to optimize reaction times and yields, ensuring cost-effective and reproducible outcomes. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is often prioritized.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The amine group can be oxidized to form a nitroso or nitro derivative under specific conditions.
Reduction: : Reduction of the compound can lead to the saturation of the cyclopropane ring or the reduction of any double bonds.
Substitution: : The chloro and fluoro substituents on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄).
Reduction Reagents: : Sodium borohydride (NaBH₄), lithium aluminium hydride (LiAlH₄).
Substitution Conditions: : Nucleophiles such as sodium methoxide (NaOCH₃) under reflux conditions.
Major Products
Oxidation: : Nitroso or nitro derivatives.
Reduction: : Saturated cyclopropane derivatives.
Substitution: : Modified aromatic rings with different substituents.
Applications De Recherche Scientifique
Chemistry
rac-(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine hydrochloride serves as a versatile intermediate in the synthesis of more complex molecules. It is utilized in studying reaction mechanisms and developing novel synthetic methodologies.
Biology
In biological research, the compound is employed as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor agonists.
Medicine
The compound's unique structure makes it a candidate for pharmaceutical development, particularly in the design of new therapeutic agents targeting specific receptors or enzymes.
Industry
In the industrial sector, the compound is utilized in the synthesis of specialty chemicals and advanced materials, benefiting from its stability and reactivity profile.
Mécanisme D'action
The compound exerts its effects primarily through interactions with molecular targets, such as enzymes or receptors. The cyclopropane ring provides rigidity to the molecule, which can influence binding affinity and selectivity. The chloro and fluoro substituents contribute to the compound's electronic properties, affecting its reactivity and interaction with biological targets.
Comparaison Avec Des Composés Similaires
Comparison
rac-(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine hydrochloride stands out due to its specific stereochemistry and the presence of both chloro and fluoro groups, which impart unique electronic and steric characteristics.
Similar Compounds
2-(4-Chlorophenyl)cyclopropan-1-amine
2-(4-Fluorophenyl)cyclopropan-1-amine
2-Phenylcyclopropan-1-amine derivatives: with various substituents on the aromatic ring.
By understanding these distinctions, researchers can tailor their applications and studies to leverage the compound's unique properties.
Propriétés
IUPAC Name |
(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFN.ClH/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;/h1-3,6,9H,4,12H2;1H/t6-,9+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBHZRKHOYLABE-RDNZEXAOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC(=C(C=C2)Cl)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC(=C(C=C2)Cl)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807938-62-0 |
Source


|
| Record name | rac-(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
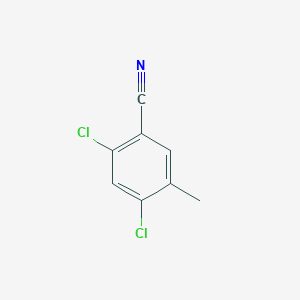
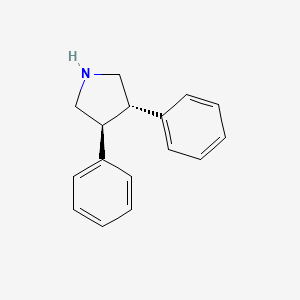
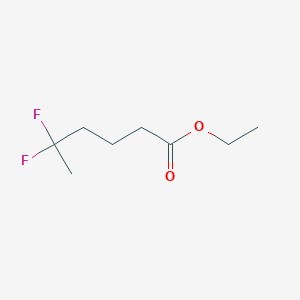
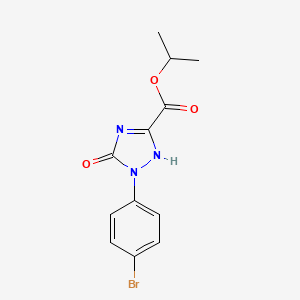
![sodium;[[amino-[carboxymethyl(methyl)amino]methylidene]amino]-hydroxyphosphinate](/img/structure/B7984260.png)
